[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester
CAS No.: 1311279-41-0
Cat. No.: VC2862250
Molecular Formula: C17H18F3N3O2
Molecular Weight: 353.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1311279-41-0 |
|---|---|
| Molecular Formula | C17H18F3N3O2 |
| Molecular Weight | 353.34 g/mol |
| IUPAC Name | ethyl N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate |
| Standard InChI | InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24) |
| Standard InChI Key | NEOVEQHPLFFFLG-UHFFFAOYSA-N |
| SMILES | CCOC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
| Canonical SMILES | CCOC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C |
Introduction
Chemical Identity and Classification
Basic Identification
[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is identified by its Chemical Abstracts Service (CAS) number 1311279-41-0. This compound belongs to the broader class of carbamates and features a complex heterocyclic structure.
Molecular Characteristics
The compound is characterized by its molecular formula C₁₇H₁₈F₃N₃O₂ and has a molecular weight of 353.34 g/mol. Its structure combines several key functional groups:
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A pyridine ring with specific substituents
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A phenyl ring attached at position 2 of the pyridine
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A carbamic acid ethyl ester moiety at the meta position of the phenyl ring
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A dimethylamino group at position 6 of the pyridine ring
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A trifluoromethyl group at position 4 of the pyridine ring
Physical and Chemical Properties
Physicochemical Profile
The physical and chemical properties of [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester contribute significantly to its behavior in various environments and its potential applications. The following table summarizes the key physicochemical properties of this compound:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₁₈F₃N₃O₂ | |
| Molecular Weight | 353.34 g/mol | |
| Physical State at Room Temperature | Solid (presumed) | |
| Solubility | Soluble in organic solvents like dichloromethane and acetonitrile |
Structural Determinants of Properties
The presence of specific functional groups confers particular properties to this compound:
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The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability in biological systems
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The dimethylamino group increases solubility in polar solvents and serves as a hydrogen bond acceptor
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The carbamic acid ethyl ester moiety affects the compound's hydrolytic stability and reactivity
Synthesis Methods and Reaction Conditions
General Synthetic Approaches
The synthesis of [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester typically involves multi-step organic reactions. A common synthetic route would likely include the following general steps:
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Preparation of suitably substituted pyridine and phenyl precursors
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Coupling reaction to connect the pyridine and phenyl rings
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Introduction of the carbamic acid ethyl ester moiety
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Further modifications to establish the final substituent pattern
Critical Reaction Parameters
The successful synthesis of this complex compound depends on carefully controlled reaction conditions:
| Parameter | Optimal Conditions | Importance |
|---|---|---|
| Solvent | Dichloromethane or acetonitrile | Influences solubility and reaction rates |
| Atmosphere | Inert (e.g., nitrogen or argon) | Prevents oxidation or hydrolysis |
| Temperature | Variable depending on reaction step | Affects reaction kinetics and selectivity |
| Reaction Time | Specific to each synthetic step | Determines completion and minimizes side reactions |
These reactions often require specific catalysts or reagents to proceed efficiently, and careful control of reaction conditions is necessary to prevent side reactions.
Molecular Structure Analysis
Structural Features
The molecular structure of [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester features a central pyridine ring with a phenyl group attached at position 2 and a carbamic acid ethyl ester moiety at the meta position (position 3) of the phenyl ring. The pyridine ring bears a dimethylamino group at position 6 and a trifluoromethyl group at position 4.
Electronic Properties
The electronic properties of this compound are influenced by the electron-donating and electron-withdrawing substituents on its structure:
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The dimethylamino group acts as an electron donor, increasing electron density in the pyridine ring
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The trifluoromethyl group, being strongly electron-withdrawing, creates an electron-deficient region
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These opposing electronic effects create a polarized molecule with distinct reactivity patterns
Structure-Property Relationships
The structural features of this compound directly influence its chemical behavior and potential applications:
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The trifluoromethyl group enhances lipophilicity while the dimethylamino group increases solubility in polar solvents
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The carbamic acid ethyl ester moiety serves as a potential site for enzymatic hydrolysis, which could be relevant for its metabolism in biological systems
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The combination of these structural elements creates a unique electronic environment that affects the compound's interactions with biological targets
Chemical Reactions and Reactivity
Functional Group Reactivity
[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester can participate in various chemical reactions due to its functional groups:
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The carbamic acid ethyl ester group can undergo:
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Hydrolysis to form the corresponding carbamic acid
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Transesterification with other alcohols
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Reduction to form amines
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The dimethylamino group can participate in:
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Protonation under acidic conditions
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Oxidation reactions
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Alkylation to form quaternary ammonium salts
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The pyridine nitrogen can act as:
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A nucleophile in alkylation reactions
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A ligand for metal coordination
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A hydrogen bond acceptor in supramolecular assemblies
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Synthetic Transformations
The reactivity of this compound makes it potentially valuable as an intermediate in the synthesis of more complex molecules. Selective modifications at specific functional groups could generate derivatives with altered properties or enhanced biological activities.
Mechanism of Action and Biological Interactions
Structure-Based Interaction Models
The mechanism of action for [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester likely involves its interaction with biological targets such as enzymes or receptors, where the compound's structural features determine the specificity and strength of these interactions.
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